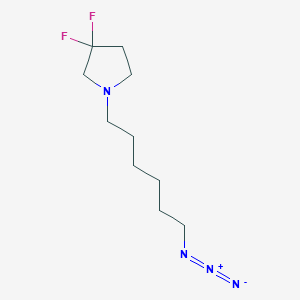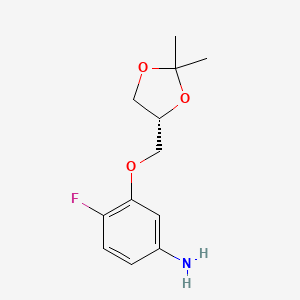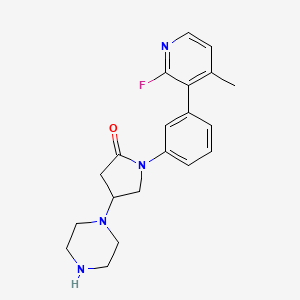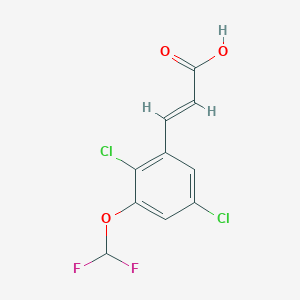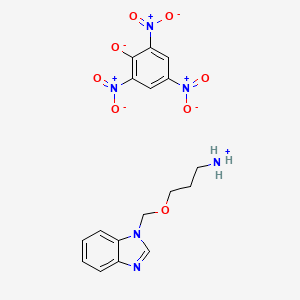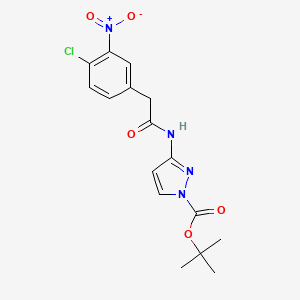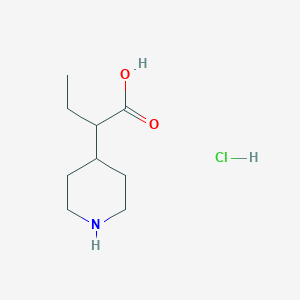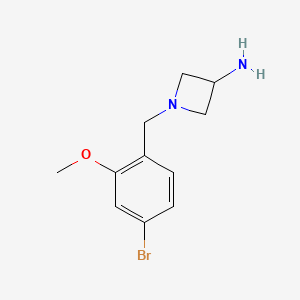
1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine is a synthetic organic compound that features a four-membered azetidine ring substituted with a 4-bromo-2-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-aminopropanol with a base to form the azetidine ring.
Introduction of the Benzyl Group: The 4-bromo-2-methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the azetidine ring with 4-bromo-2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for other cyclic structures, allowing it to interact with enzymes or receptors in a similar manner. The bromine and methoxy substituents on the benzyl group can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
1-Benzylazetidine: Similar structure without the bromo and methoxy substituents.
4-Bromo-2-methoxybenzylamine: Lacks the azetidine ring but contains the same benzyl group.
Uniqueness: 1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine is unique due to the combination of the azetidine ring and the 4-bromo-2-methoxybenzyl group. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[(4-bromo-2-methoxyphenyl)methyl]azetidin-3-amine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-11-4-9(12)3-2-8(11)5-14-6-10(13)7-14/h2-4,10H,5-7,13H2,1H3 |
InChI Key |
FEXCYJCFDPBIJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CN2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



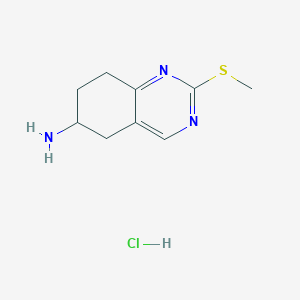
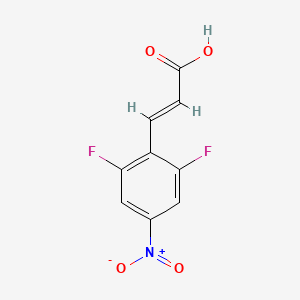
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
